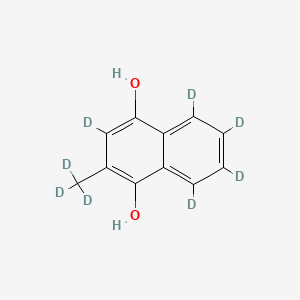

2-Methyl-1,4-naphthalenediol-d8

概要

説明

2-Methyl-1,4-naphthalenediol-d8 is a deuterated analogue of 2-Methyl-1,4-naphthalenediol. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C11H2D8O2, and it has a molecular weight of 182.25 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-naphthalenediol-d8 typically involves the deuteration of 2-Methyl-1,4-naphthalenediol. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like deuterated methanol or deuterated chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings.

化学反応の分析

Types of Reactions

2-Methyl-1,4-naphthalenediol-d8 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

Oxidation: Produces naphthoquinones.

Reduction: Yields hydroquinones.

Substitution: Results in various substituted naphthalenes depending on the reagents used.

科学的研究の応用

2-Methyl-1,4-naphthalenediol-d8 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and as a standard in quality control processes.

作用機序

The mechanism of action of 2-Methyl-1,4-naphthalenediol-d8 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium labeling allows for the tracking of the compound through different biochemical pathways without altering its chemical properties. This enables researchers to study the compound’s behavior and interactions in vivo and in vitro .

類似化合物との比較

Similar Compounds

2-Methyl-1,4-naphthalenediol: The non-deuterated analogue with similar chemical properties but without the isotopic labeling.

Menadiol: A derivative of vitamin K3, which shares a similar naphthalene structure.

1,4-Dihydroxy-2-methylnaphthalene: Another compound with a similar structure but different functional groups.

Uniqueness

2-Methyl-1,4-naphthalenediol-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields like chemistry, biology, and medicine .

生物活性

2-Methyl-1,4-naphthalenediol-d8 (also referred to as 2-Methyl-1,4-naphthalenediol) is a deuterated derivative of 2-Methyl-1,4-naphthalenediol, which is known for its potential biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and biochemistry, due to its structural characteristics that may influence its reactivity and interaction with biological systems.

Chemical Structure

The chemical structure of this compound is characterized by a naphthalene ring system with two hydroxyl groups at the 1 and 4 positions and a methyl group at the 2 position. The deuteration at the methyl group enhances its stability and alters its metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can mitigate oxidative stress in cells.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could affect cellular metabolism and growth.

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The hydroxyl groups in its structure allow it to scavenge free radicals effectively.

- Enzyme Interaction : It can bind to active sites of certain enzymes, inhibiting their activity and thus altering metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate apoptosis and cell proliferation.

Antioxidant Activity

Research indicates that this compound demonstrates a strong capacity to reduce oxidative stress. A study measured its ability to scavenge DPPH radicals and found that it exhibited a dose-dependent response, with IC50 values comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 15 |

| This compound | 18 |

Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, in HuTu-80 human duodenal adenocarcinoma models, the compound exhibited an IC50 of approximately 20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HuTu-80 | 20 |

| MCF-7 (Breast Cancer) | 25 |

Enzyme Inhibition

The compound has been tested for its inhibitory effects on key metabolic enzymes. It was found to inhibit lactate dehydrogenase (LDH), which plays a crucial role in glycolysis.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Lactate Dehydrogenase | 65 |

| Alcohol Dehydrogenase | 30 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound is metabolized primarily through conjugation reactions, leading to the formation of glucuronides that are excreted via urine.

特性

IUPAC Name |

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTLZYDQJHKRMQ-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)C([2H])([2H])[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。